Testosterone

Vue d'ensemble

Description

Testosterone is a steroid hormone from the androgen group and is the primary male sex hormone. It plays a crucial role in the development of male reproductive tissues such as the testicles and prostate, as well as promoting secondary sexual characteristics like increased muscle and bone mass, and the growth of body hair . In both males and females, this compound is involved in health and well-being, including mood, cognition, and the prevention of osteoporosis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Testosterone can be synthesized from cholesterol through a series of enzyme-catalyzed reactions. The key steps involve the conversion of cholesterol to pregnenolone, which is then converted to androstenedione. Androstenedione is finally converted to this compound using specific enzymes such as 17β-hydroxysteroid dehydrogenase .

Industrial Production Methods: Industrial production of this compound often involves the chemical synthesis from plant sterols like diosgenin, which is extracted from yams or soy. The process includes multiple steps of oxidation, reduction, and purification to yield pure this compound .

Types of Reactions:

Oxidation: this compound can undergo oxidation to form androstenedione.

Reduction: It can be reduced to dihydrothis compound (DHT) by the enzyme 5α-reductase.

Substitution: Various esterification reactions can occur, forming this compound esters like this compound enanthate, cypionate, and propionate.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride.

Esterification: Acid chlorides or anhydrides in the presence of a base like pyridine.

Major Products:

Androstenedione: Formed through oxidation.

Dihydrothis compound: Formed through reduction.

This compound Esters: Formed through esterification reactions.

Applications De Recherche Scientifique

Scientific Research Applications

Testosterone has a wide array of applications supported by scientific research:

- Bone Mineral Density: Studies indicate that this compound therapy in men with low T levels can positively influence bone mineral density (BMD), especially in those with baseline T levels below 200 ng/dL . This is significant for detecting osteoporosis and predicting the risk of bone fractures .

- Body Composition: Research demonstrates that an increase in this compound can improve body composition, even in men with near-lower-end this compound levels. Men with T levels above 264 ng/dL may experience greater metabolic benefits, including reduced Hemoglobin A1c (HbA1c), declined blood glucose levels, and reduced LDL (bad cholesterol) .

- Sexual Function: The this compound Trials (TTrials) showed that this compound treatment could increase sexual activity, sexual desire, and erectile function in older men with low this compound levels .

- Physical Function: this compound can increase the distance walked, as observed in the TTrials, suggesting benefits for physical function .

- Mood and Depressive Symptoms: The Vitality Trial indicated that this compound might slightly improve mood and depressive symptoms .

- Applications in Women's Health: There's increasing recognition of this compound's role in women's health, including its potential applications in treating mood, cognitive health, and other illnesses .

Potential Alternative Uses

This compound has potential uses beyond its traditionally known functions:

- Anabolic Effects: this compound can accelerate increases in strength, fat-free mass, and overall muscle mass in exercising men . It may benefit patients with chronic diseases like HIV/AIDS wasting syndrome and cancer-related cachexia .

- Urinary Tract Symptoms: this compound supplementation may modulate urinary tract symptoms in hormone-deficient men with benign prostatic hypertrophy .

- Metabolic Hormone: Advances have enhanced this compound's role as a metabolic hormone, with favorable effects on sexual function, obesity, muscle mass, bone health, blood formulation, cardiovascular function, renal function, liver function, and depression .

Factors Influencing this compound Levels

A study involving 25,000 men revealed several factors influencing this compound concentrations:

- Age: this compound levels remain relatively stable between 17 and 70 but significantly decline in men over 70 .

- Lifestyle and Medical Conditions: Factors such as higher body mass index, a history of diabetes or cancer, being married, having cardiovascular disease, or using lipid-lowering medications can influence this compound levels .

Advances in this compound Therapy (TTh)

Recent innovations in this compound therapy include :

- Various Administration Routes: From implanted this compound pellets to injectable this compound esters, short and long-acting, oral methylthis compound, topical gels, and nasal gels .

- New Formulations: Including a long-acting TU injection (intramuscular) and a short-acting this compound enanthate injection (hypodermal) . The oral soft gel formulation of TU is a recent innovation shown to be safe and effective for treating men with hypogonadism .

- Steady-State Physiological Concentration: Gels and long-acting TU 1000 mg can help achieve a steady-state physiological this compound concentration, with long-acting IM injections reaching higher levels and more profound clinical effects .

Ongoing Research

- Researchers are exploring the impact of T therapy on men with diabetes and low this compound levels, examining changes in bone structure, strength, and the link between bone and glucose metabolism .

Data Tables and Case Studies

Mécanisme D'action

Testosterone exerts its effects by binding to androgen receptors, which then translocate to the cell nucleus and influence gene expression. It can also be converted to dihydrothis compound (DHT) by 5α-reductase, which has a higher affinity for androgen receptors. This binding leads to the development of male secondary sexual characteristics and influences various physiological processes .

Comparaison Avec Des Composés Similaires

Dihydrotestosterone (DHT): A more potent androgen formed from this compound.

Androstenedione: A precursor to both this compound and estrogen.

This compound Esters: Such as this compound enanthate, cypionate, and propionate, which are used for prolonged release in hormone therapy

Uniqueness: this compound is unique due to its balanced anabolic and androgenic effects, making it essential for both the development of male characteristics and overall health. Its ability to be converted to both dihydrothis compound and estrogen allows it to play versatile roles in the body .

Activité Biologique

Testosterone is a steroid hormone primarily produced in the testes in males and in lesser amounts in the ovaries and adrenal glands in females. It plays a crucial role in various physiological processes, including the development of male reproductive tissues, the promotion of secondary sexual characteristics, and the maintenance of muscle mass and bone density. This article explores the biological activity of this compound, highlighting its mechanisms of action, physiological effects, and implications for health.

This compound exerts its biological effects primarily through binding to androgen receptors (AR) present in various tissues. Once bound, the this compound-AR complex translocates to the nucleus, where it regulates gene expression by binding to specific DNA sequences. This process can lead to both anabolic (muscle growth) and androgenic (development of male characteristics) effects.

- Anabolic Effects : this compound promotes protein synthesis and muscle hypertrophy, contributing to increased lean body mass.

- Androgenic Effects : These include the development of male secondary sexual characteristics such as facial hair, deepening voice, and increased libido.

Additionally, this compound can be converted into dihydrothis compound (DHT) via 5α-reductase or aromatized into estradiol via aromatase, both of which have distinct biological roles.

Physiological Effects

The physiological effects of this compound are diverse and impact multiple organ systems:

- Muscle Mass and Strength : this compound is known to enhance muscle mass and strength. Studies indicate that this compound replacement therapy (TRT) can significantly increase fat-free mass and muscle strength in hypogonadal men .

- Bone Health : this compound plays a vital role in maintaining bone density. It has been shown that TRT can improve bone mineral density in men with osteoporosis . The conversion of this compound to estradiol is particularly important for bone health as it activates estrogen receptors that help regulate bone remodeling.

- Sexual Function : this compound is essential for normal spermatogenesis and libido. Low this compound levels can lead to erectile dysfunction and decreased sexual desire .

- Metabolic Effects : Higher this compound levels are associated with improved insulin sensitivity and lower risk of type 2 diabetes. A study indicated that each standard deviation increase in this compound levels was correlated with a 15% lower risk of developing type 2 diabetes .

Table 1: Physiological Effects of this compound

Table 2: Conversion Pathways of this compound

| Pathway | Enzyme | Product | Biological Role |

|---|---|---|---|

| This compound → DHT | 5α-reductase | Dihydrothis compound | Stronger androgenic effects |

| This compound → Estradiol | Aromatase | Estradiol | Bone health; regulation of libido |

Case Studies

-

This compound Replacement Therapy (TRT) :

A systematic review analyzed the effects of TRT on men with low this compound levels. Results indicated significant improvements in muscle mass, strength, and overall quality of life measures . -

Effects on Bone Density :

In a clinical trial involving older men with low this compound levels, those receiving TRT showed a marked increase in lumbar spine bone mineral density compared to those receiving placebo . -

Impact on Metabolic Health :

A genetic study involving over 34,000 men found that higher this compound levels were associated with lower fasting glucose levels and reduced risk for type 2 diabetes, highlighting the hormone's role in metabolic regulation .

Research Findings

Recent research emphasizes the complexity of this compound's biological activity:

- Genetic Factors : Variants in genes related to sex hormone-binding globulin (SHBG) influence circulating this compound levels and their biological availability .

- Rapid Responses : Evidence suggests that this compound can elicit rapid cellular responses independent of genomic action, indicating a multifaceted mechanism at play .

- Age-related Changes : this compound levels typically decline with age, which correlates with increased risks for osteoporosis, metabolic syndrome, and decreased muscle mass among older adults .

Propriétés

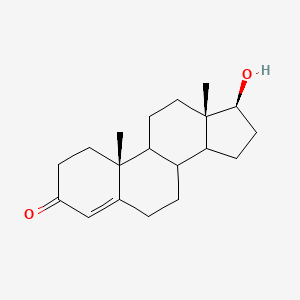

IUPAC Name |

17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h11,14-17,21H,3-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUMGGOZAMZWBJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CCC4=CC(=O)CCC34C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

571-41-5, 58-22-0 | |

| Record name | 9.beta.,10.alpha.-Testosterone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523833 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | testosterone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9700 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Androst-4-en-3-one, 17-hydroxy-, (17.beta.)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.